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Compound of Interest

Compound Name: 1-Ethynyl-4-methyl-2-nitrobenzene

Cat. No.: B3002360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 4-methyl-2-nitrophenylacetylene is not readily

available in the public domain. This guide has been compiled using available information for the

compound, along with experimental data from closely related analogs and established

synthetic methodologies. All experimental protocols and spectroscopic data should be

considered representative and require experimental validation.

Introduction
4-methyl-2-nitrophenylacetylene, with the chemical formula C₉H₇NO₂, is an aromatic organic

compound containing a tolyl, a nitro, and an acetylene functional group.[1] Its structure

suggests potential applications as a building block in organic synthesis, particularly in the

development of novel pharmaceuticals and functional materials. The presence of the nitro

group, a known pharmacophore and toxicophore, indicates that this compound and its

derivatives could exhibit a range of biological activities.[1] This guide provides a summary of

the known properties, a plausible synthetic route, and representative characterization data for

4-methyl-2-nitrophenylacetylene.

Physicochemical Properties
While experimentally determined physical properties for 4-methyl-2-nitrophenylacetylene are

not available, a summary of its computed properties and data for the closely related compound,

4-nitrophenylacetylene, are presented below for comparative purposes.
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Table 1: Physicochemical Properties of 4-methyl-2-nitrophenylacetylene and a Related Analog

Property
4-methyl-2-
nitrophenylacetylene
(Computed)

4-nitrophenylacetylene
(Experimental)

Molecular Formula C₉H₇NO₂ C₈H₅NO₂

Molecular Weight 161.16 g/mol [1] 147.13 g/mol

CAS Number 875768-16-4[1] 937-31-5

Melting Point Not available 148-150 °C

Boiling Point Not available 246.6 °C at 760 mmHg

Topological Polar Surface Area 45.8 Å²[1] 45.8 Å²

XLogP3-AA 2.4[1] 2.1

Hydrogen Bond Acceptor

Count
2[1] 2

Rotatable Bond Count 1[1] 1

Synthesis
A plausible and widely used method for the synthesis of aryl acetylenes is the Sonogashira

coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of a terminal

alkyne with an aryl or vinyl halide. For the synthesis of 4-methyl-2-nitrophenylacetylene, a

suitable starting material would be a halogenated 4-methyl-2-nitrobenzene derivative, such as

1-iodo-4-methyl-2-nitrobenzene, coupled with a source of acetylene.

Caption: Plausible synthetic workflow for 4-methyl-2-nitrophenylacetylene.

Representative Experimental Protocol: Sonogashira
Coupling
The following is a general procedure for a Sonogashira coupling reaction that can be adapted

for the synthesis of 4-methyl-2-nitrophenylacetylene. Note: This is a representative protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://wap.guidechem.com/encyclopedia/1-ethynyl-4-methyl-2-nitrobenz-dic2262364.html
https://wap.guidechem.com/encyclopedia/1-ethynyl-4-methyl-2-nitrobenz-dic2262364.html
https://wap.guidechem.com/encyclopedia/1-ethynyl-4-methyl-2-nitrobenz-dic2262364.html
https://wap.guidechem.com/encyclopedia/1-ethynyl-4-methyl-2-nitrobenz-dic2262364.html
https://wap.guidechem.com/encyclopedia/1-ethynyl-4-methyl-2-nitrobenz-dic2262364.html
https://wap.guidechem.com/encyclopedia/1-ethynyl-4-methyl-2-nitrobenz-dic2262364.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3002360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and requires optimization for the specific substrates.

Materials:

1-Iodo-4-methyl-2-nitrobenzene

Ethynyltrimethylsilane

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (TEA)

Tetrahydrofuran (THF), anhydrous

Tetrabutylammonium fluoride (TBAF) solution (for deprotection)

Ethyl acetate

Saturated aqueous ammonium chloride solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-

methyl-2-nitrobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

Add anhydrous THF and triethylamine (e.g., 2 equivalents).

To the stirred solution, add ethynyltrimethylsilane (e.g., 1.2 equivalents) dropwise at room

temperature.

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and

monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium

chloride solution and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated

under reduced pressure.

The crude product is then dissolved in THF, and a solution of TBAF (1 M in THF, e.g., 1.2

equivalents) is added to remove the trimethylsilyl protecting group. The reaction is stirred at

room temperature and monitored by TLC.

After deprotection is complete, the reaction mixture is quenched with water and extracted

with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated.

The final product, 4-methyl-2-nitrophenylacetylene, is purified by column chromatography on

silica gel.

Spectroscopic Characterization (Representative)
As no experimental spectra for 4-methyl-2-nitrophenylacetylene are publicly available, the

following tables provide predicted and representative spectroscopic data based on the

chemical structure and data from analogous compounds.

Table 2: Representative ¹H NMR Data (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.8 - 8.0 d 1H
Aromatic H (adjacent

to NO₂)

~ 7.3 - 7.5 m 2H Aromatic H

~ 3.1 - 3.3 s 1H Acetylenic H

~ 2.4 - 2.6 s 3H Methyl H

Table 3: Representative ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 149 - 151 Aromatic C-NO₂

~ 140 - 142 Aromatic C-CH₃

~ 133 - 135 Aromatic CH

~ 128 - 130 Aromatic CH

~ 124 - 126 Aromatic CH

~ 121 - 123 Aromatic C-C≡CH

~ 82 - 84 Acetylenic C-H

~ 79 - 81 Acetylenic C-Ar

~ 20 - 22 Methyl C

Table 4: Representative IR Data
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Wavenumber (cm⁻¹) Assignment

~ 3300 ≡C-H stretch

~ 2100 C≡C stretch (weak)

~ 1520, 1340 N-O asymmetric and symmetric stretch (NO₂)

~ 3100-3000 Aromatic C-H stretch

~ 1600, 1450 Aromatic C=C stretch

Table 5: Representative Mass Spectrometry Data

m/z Assignment

161 [M]⁺ (Molecular ion)

144 [M - OH]⁺

131 [M - NO]⁺

115 [M - NO₂]⁺

Biological and Pharmacological Potential
While no specific biological or pharmacological studies on 4-methyl-2-nitrophenylacetylene

have been reported, the presence of the nitroaromatic moiety suggests potential for a range of

biological activities. Nitro-containing compounds are known to exhibit antimicrobial, anticancer,

and antiparasitic properties. The mechanism of action often involves the bioreduction of the

nitro group to generate reactive nitrogen species that can induce cellular damage in target

organisms.

Caption: Hypothesized mechanism of biological activity for nitroaromatic compounds.

Further research is required to elucidate the specific biological targets and pharmacological

profile of 4-methyl-2-nitrophenylacetylene and its derivatives. Its potential as a lead compound

in drug discovery warrants investigation, particularly in the context of developing novel

therapeutic agents.
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Conclusion
4-methyl-2-nitrophenylacetylene is a molecule with significant potential for applications in

organic synthesis and medicinal chemistry. While a comprehensive experimental profile of this

compound is not yet available, this guide provides a foundational understanding of its

properties and a framework for its synthesis and characterization based on established

chemical principles. Further experimental investigation is necessary to fully realize the potential

of this compound in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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